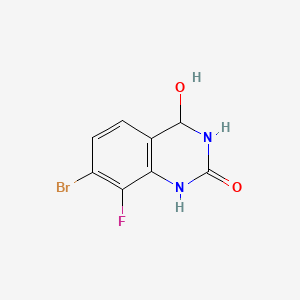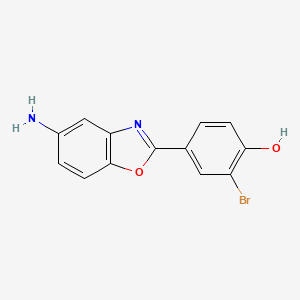![molecular formula C28H23Cl4N3O2 B12454157 N,11-bis(3,4-dichlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12454157.png)
N,11-bis(3,4-dichlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,10-bis(3,4-dichlorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9400(3),?]pentadeca-1(11),3(8),4,6-tetraene-9-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,10-bis(3,4-dichlorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraene-9-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the dichlorophenyl groups: This step involves the use of chlorinated aromatic compounds and coupling reagents to attach the dichlorophenyl groups to the tricyclic core.
Functionalization of the tricyclic core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
化学反应分析
Types of Reactions
N,10-bis(3,4-dichlorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.
Substitution: The dichlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, organometallic reagents, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
N,10-bis(3,4-dichlorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N,10-bis(3,4-dichlorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraene-9-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Receptor binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
相似化合物的比较
N,10-bis(3,4-dichlorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraene-9-carboxamide can be compared with other similar compounds, such as:
属性
分子式 |
C28H23Cl4N3O2 |
|---|---|
分子量 |
575.3 g/mol |
IUPAC 名称 |
N,6-bis(3,4-dichlorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C28H23Cl4N3O2/c1-28(2)13-22-25(24(36)14-28)26(15-7-9-17(29)19(31)11-15)35(23-6-4-3-5-21(23)34-22)27(37)33-16-8-10-18(30)20(32)12-16/h3-12,26,34H,13-14H2,1-2H3,(H,33,37) |
InChI 键 |
DRAYYIKQATXOAY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide](/img/structure/B12454080.png)
![N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B12454082.png)
![Ethyl 4-[(diethylamino)methyl]-2-({[(diethylamino)methyl]sulfanyl}methyl)-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B12454084.png)

![2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12454104.png)



![methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12454128.png)
![4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol](/img/structure/B12454132.png)


![3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide](/img/structure/B12454156.png)
![4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12454168.png)
